2,3-Dihydro-5-benzofuranethanol-d4
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Overview
Description
2,3-Dihydro-5-benzofuranethanol-d4 is a deuterium-labeled compound with the molecular formula C10H8D4O2 and a molecular weight of 168.23 g/mol . It is a stable isotope-labeled compound, often used in scientific research for various applications, including metabolic studies and environmental analysis .
Mechanism of Action
Target of Action
Benzofuran compounds, to which this compound belongs, have been shown to have a wide range of biological activities . They are known to interact with various targets, including enzymes, receptors, and ion channels, depending on their specific structures .
Mode of Action
Benzofuran derivatives have been reported to exhibit various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that these compounds may interact with their targets in a way that modulates cellular functions, leading to their observed effects.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Pharmacokinetics
It is soluble in chloroform, dichloromethane, ethyl acetate, and methanol , which suggests that it may have good bioavailability
Result of Action
Benzofuran derivatives have been reported to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These effects suggest that these compounds may induce changes at the molecular and cellular levels that result in the inhibition of tumor growth, bacterial proliferation, oxidative stress, and viral replication.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-5-benzofuranethanol-d4 typically involves the deuteration of 2,3-Dihydro-5-benzofuranethanol. This process can be achieved through several methods, including catalytic hydrogenation using deuterium gas or deuterated solvents . The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a controlled environment to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to handle deuterium gas safely. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-5-benzofuranethanol-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzofuranone derivatives, while reduction can produce various alcohols .
Scientific Research Applications
2,3-Dihydro-5-benzofuranethanol-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Metabolic Studies: Used to trace metabolic pathways and study the kinetics of biochemical reactions.
Environmental Analysis: Employed as a standard for detecting environmental pollutants.
Proteomics Research: Utilized in mass spectrometry for protein identification and quantification.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-5-benzofuranethanol: The non-deuterated version of the compound.
5-(2-Hydroxyethyl)-2,3-dihydrobenzofuran: Another similar compound with slight structural variations.
Uniqueness
The primary uniqueness of 2,3-Dihydro-5-benzofuranethanol-d4 lies in its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the stability and allow for precise tracking in metabolic and environmental studies .
Properties
IUPAC Name |
1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,7,11H,3-6H2/i3D2,5D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSIYKHOHYJGMO-JAJFWILCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC2=C(C=C1)OCC2)C([2H])([2H])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675845 |
Source
|
Record name | 2-(2,3-Dihydro-1-benzofuran-5-yl)(~2~H_4_)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185079-36-0 |
Source
|
Record name | 2-(2,3-Dihydro-1-benzofuran-5-yl)(~2~H_4_)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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